molecular formula C11H15ClN2O5 B12910076 5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12910076
M. Wt: 290.70 g/mol
InChI Key: UUSHUCRHZYSZKI-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a tetrahydrofuran moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrimidine ring: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chloroethyl group: This is achieved through nucleophilic substitution reactions, where a chloroethyl group is introduced to the pyrimidine ring.

    Formation of the tetrahydrofuran moiety: This involves cyclization reactions, often under acidic conditions, to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethyl group.

    Substitution: The chloroethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with nucleic acids, making it a candidate for antiviral or anticancer research.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for the development of new materials and drugs.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The tetrahydrofuran moiety can participate in hydrogen bonding, stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks the tetrahydrofuran moiety.

    1-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the chloroethyl group.

Uniqueness

The uniqueness of 5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione lies in its combined features of the chloroethyl group and the tetrahydrofuran moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(2-chloroethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHUCRHZYSZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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